Cas no 887255-16-5 (LQVTDSGLYRCVIYHPP)

LQVTDSGLYRCVIYHPP structure
LQVTDSGLYRCVIYHPP structure
Nome del prodotto:LQVTDSGLYRCVIYHPP
Numero CAS:887255-16-5
MF:C89H137N23O25S
MW:1961.24419951439
CID:5234142
PubChem ID:16156342

LQVTDSGLYRCVIYHPP Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Proline, L-leucyl-L-glutaminyl-L-valyl-L-threonyl-L-α-aspartyl-L-serylglycyl-L-leucyl-L-tyrosyl-L-arginyl-L-cysteinyl-L-valyl-L-isoleucyl-L-tyrosyl-L-histidyl-L-prolyl-
    • LP17 TREM-1 inhibitory peptide
    • LQVTDSGLYRCVIYHPP
    • 887255-16-5
    • Inchi: 1S/C89H137N23O25S/c1-12-47(10)71(84(132)102-59(35-50-21-25-53(116)26-22-50)79(127)104-61(36-51-38-94-42-97-51)86(134)111-30-14-17-64(111)87(135)112-31-15-18-65(112)88(136)137)109-82(130)69(45(6)7)108-81(129)63(41-138)106-75(123)55(16-13-29-95-89(92)93)100-78(126)58(34-49-19-23-52(115)24-20-49)101-77(125)57(33-44(4)5)98-67(118)39-96-74(122)62(40-113)105-80(128)60(37-68(119)120)103-85(133)72(48(11)114)110-83(131)70(46(8)9)107-76(124)56(27-28-66(91)117)99-73(121)54(90)32-43(2)3/h19-26,38,42-48,54-65,69-72,113-116,138H,12-18,27-37,39-41,90H2,1-11H3,(H2,91,117)(H,94,97)(H,96,122)(H,98,118)(H,99,121)(H,100,126)(H,101,125)(H,102,132)(H,103,133)(H,104,127)(H,105,128)(H,106,123)(H,107,124)(H,108,129)(H,109,130)(H,110,131)(H,119,120)(H,136,137)(H4,92,93,95)/t47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-/m0/s1
    • Chiave InChI: AGSGAKFOVYNZSG-NOULYIDWSA-N
    • Sorrisi: C(N1CCC[C@H]1C(=O)O)([C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@]([H])([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@@H](NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](N)CC(C)C)CC1C=CC(O)=CC=1)CC1C=CC(O)=CC=1)CC1NC=NC=1)=O

Proprietà calcolate

  • Massa esatta: 1959.9876681g/mol
  • Massa monoisotopica: 1959.9876681g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 27
  • Conta accettatore di obbligazioni idrogeno: 29
  • Conta atomi pesanti: 138
  • Conta legami ruotabili: 58
  • Complessità: 4160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 18
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.3
  • Superficie polare topologica: 764Ų

LQVTDSGLYRCVIYHPP Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-P3400-10mg
LQVTDSGLYRCVIYHPP
887255-16-5 99.55%
10mg
¥3200 2024-07-21
TargetMol Chemicals
T78025-1mg
LQVTDSGLYRCVIYHPP
887255-16-5
1mg
¥ 619 2024-07-24
MedChemExpress
HY-P3400-1mg
LQVTDSGLYRCVIYHPP
887255-16-5 99.55%
1mg
¥750 2024-07-21
MedChemExpress
HY-P3400-5mg
LQVTDSGLYRCVIYHPP
887255-16-5 99.55%
5mg
¥1800 2024-07-21
TargetMol Chemicals
T78025-500mg
LQVTDSGLYRCVIYHPP
887255-16-5
500mg
¥ 16500 2024-07-24
TargetMol Chemicals
T78025-10mg
LQVTDSGLYRCVIYHPP
887255-16-5
10mg
¥ 2650 2024-07-24
TargetMol Chemicals
T78025-50mg
LQVTDSGLYRCVIYHPP
887255-16-5
50mg
¥ 6150 2024-07-24
TargetMol Chemicals
T78025-25mg
LQVTDSGLYRCVIYHPP
887255-16-5
25mg
¥ 4350 2024-07-24
TargetMol Chemicals
T78025-5mg
LQVTDSGLYRCVIYHPP
887255-16-5
5mg
¥ 1490 2024-07-24
TargetMol Chemicals
T78025-100mg
LQVTDSGLYRCVIYHPP
887255-16-5
100mg
¥ 8280 2024-07-24
Fornitori consigliati
atkchemica
(CAS:887255-16-5)LQVTDSGLYRCVIYHPP
CL4662
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:887255-16-5)LQVTDSGLYRCVIYHPP
A1040455
Purezza:99%/99%/99%/99%/99%/99%
Quantità:5mg/10mg/25mg/50mg/100mg/500mg
Prezzo ($):187.0/332.0/545.0/771.0/1038.0/2069.0